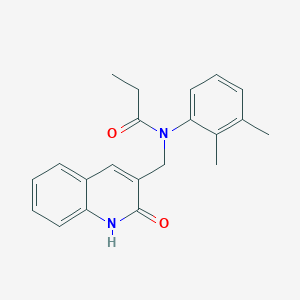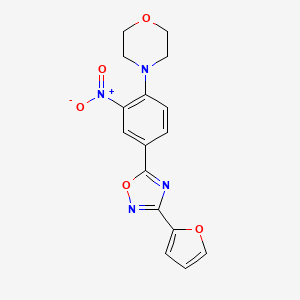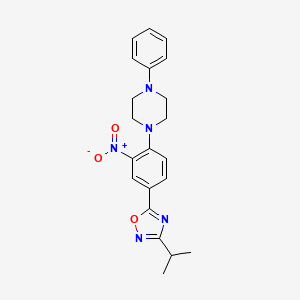
3-isopropyl-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropyl-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as INPO and has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
INPO acts as a selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, INPO can modulate various signaling pathways and cellular processes, making it a promising candidate for the development of novel drugs for the treatment of various diseases.
Biochemical and Physiological Effects:
INPO has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. INPO has also been shown to have anxiolytic and antidepressant effects in animal models of depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of INPO is its high selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, INPO has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of INPO, including the development of novel drugs based on its chemical structure and mechanism of action. INPO can also be used as a molecular probe for imaging studies to study the role of CK2 in various diseases. Further studies are needed to optimize the synthesis method of INPO and improve its solubility and toxicity profile. Overall, the study of INPO has the potential to lead to the development of novel drugs for the treatment of various diseases and to advance our understanding of the role of CK2 in cellular processes.
Synthesis Methods
The synthesis of INPO involves the reaction of 3-nitro-4-(4-phenylpiperazin-1-yl)aniline with isopropyl isocyanate in the presence of a catalyst. The resulting product is then subjected to cyclization with phosphoryl chloride to form the final product, 3-isopropyl-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole. This synthesis method has been optimized and improved over the years, resulting in a high yield of INPO with a purity of over 98%.
Scientific Research Applications
INPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its unique chemical structure and mechanism of action make it a promising candidate for the development of novel drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. INPO has also been studied for its potential use as a molecular probe for imaging studies.
properties
IUPAC Name |
5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15(2)20-22-21(29-23-20)16-8-9-18(19(14-16)26(27)28)25-12-10-24(11-13-25)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTAZITZTLBXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

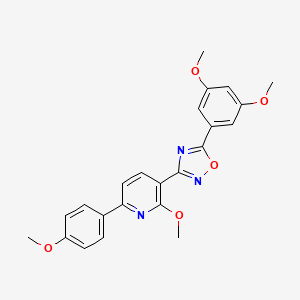

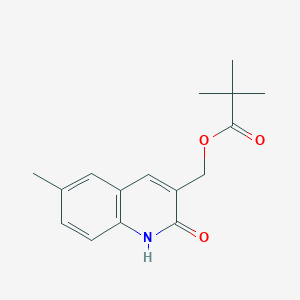
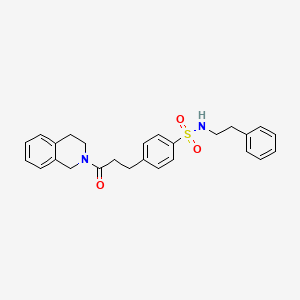
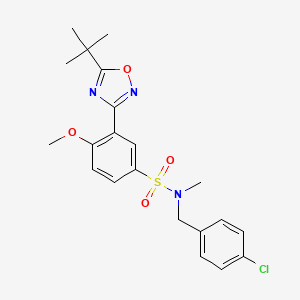

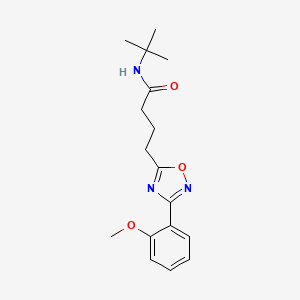
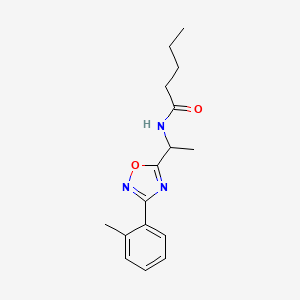
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)

